molecular formula C18H21N5O8S2 B2929607 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 445252-19-7

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2929607
CAS No.: 445252-19-7
M. Wt: 499.51
InChI Key: ZEEUYOTYAKDTNY-UHFFFAOYSA-N
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Description

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and sulfonamide functionalities, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with piperazine, followed by further functionalization with 2-nitrobenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as toluene or tetrahydrofuran and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include reduced amines, substituted sulfonamides, and various derivatives depending on the specific reaction pathway chosen.

Scientific Research Applications

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups and sulfonamide functionalities allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of nitro and sulfonamide groups, which provide distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O8S2/c24-22(25)15-5-1-3-7-17(15)32(28,29)19-9-10-20-11-13-21(14-12-20)33(30,31)18-8-4-2-6-16(18)23(26)27/h1-8,19H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEUYOTYAKDTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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